N-[(tert-butoxy)carbonyl]-4-isocyanoaniline
Description
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline (CAS: CID 12047797) is a specialized organic compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.26 g/mol . Structurally, it combines two distinct functional groups:
- A tert-butoxy carbonyl (Boc) group, widely used as a protecting group for amines in organic synthesis.
- An isocyano (-N≡C) substituent at the para position of the aromatic ring, which confers unique reactivity as a ligand or building block in multicomponent reactions.
The compound’s SMILES notation (CC(C)(C)OC(=O)NC₁=CC=C(C=C₁)[N+]#[C-]) and InChIKey (QWUJGOIESPJIMM-UHFFFAOYSA-N) highlight its stereoelectronic configuration, with the Boc group shielding the aniline nitrogen and the isocyano group contributing to its electron-withdrawing character . Collision cross-section (CCS) predictions for various adducts (e.g., [M+H]⁺: 150.1 Ų, [M+Na]⁺: 161.7 Ų) suggest a compact molecular geometry, relevant for mass spectrometry-based identification .
Properties
CAS No. |
202745-13-9 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl N-(4-isocyanophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8H,1-3H3,(H,14,15) |
InChI Key |
QWUJGOIESPJIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tert-butoxy)carbonyl]-4-isocyanoaniline typically involves the protection of the amine group on 4-isocyanoaniline with a Boc group. This can be achieved by reacting 4-isocyanoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols.
Deprotection Reactions: Reagents such as TFA, HCl, or oxalyl chloride in methanol can be used.
Major Products Formed
Substitution Reactions: Products typically include substituted aniline derivatives.
Deprotection Reactions: The major product is 4-isocyanoaniline after the removal of the Boc group.
Scientific Research Applications
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: May be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for N-[(tert-butoxy)carbonyl]-4-isocyanoaniline primarily involves the reactivity of its isocyano group and the protective nature of the Boc group. The isocyano group can act as a nucleophile or electrophile in various reactions, while the Boc group protects the amine functionality until it is selectively removed under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Key Comparisons with Structural Analogs
Key Observations
Reactivity: The isocyano group in N-Boc-4-isocyanoaniline enhances its utility in metal coordination and multicomponent reactions (e.g., Ugi), similar to aliphatic isocyanides like cyclohexyl isocyanide. However, the aromatic isocyano group may exhibit slower kinetics due to resonance stabilization compared to aliphatic analogs . The Boc group improves stability during basic reaction conditions, unlike unprotected 4-isocyanoaniline, which is prone to degradation .
Electronic Effects: The electron-withdrawing isocyano group reduces electron density on the aromatic ring, contrasting with N-Boc-4-nitroaniline, where the nitro group further deactivates the ring, limiting electrophilic substitution.
Physical Properties: The predicted CCS of N-Boc-4-isocyanoaniline ([M+H]⁺: 150.1 Ų) reflects its intermediate size between smaller aliphatic isocyanides (e.g., cyclohexyl isocyanide) and bulkier nitro-substituted analogs .
Synthetic Applications: Unlike N-Boc-4-nitroaniline, which is primarily a protected intermediate, N-Boc-4-isocyanoaniline’s isocyano group enables its use in peptide ligation and heterocycle synthesis.
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